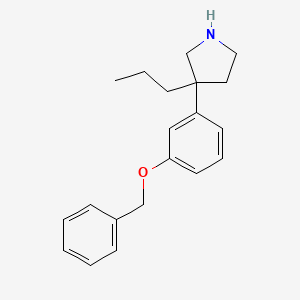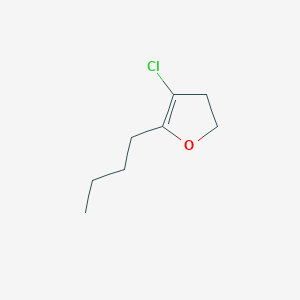
5-Butyl-4-chloro-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-chloro-2,3-dihydrofuran: is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a butyl group at the 5-position and a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-butyl-4-chloro-2,3-dihydrofuran can be achieved through several methods. One common approach involves the reaction of 4-chloro-2,3-dihydrofuran with butyl lithium, followed by quenching with an appropriate electrophile. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of catalysts and solvents is crucial to minimize by-products and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: 5-Butyl-4-chloro-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Oxidation: Formation of butyl-substituted furan derivatives.
Reduction: Formation of butyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-4-chloro-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-butyl-4-chloro-2,3-dihydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
2,3-Dihydrofuran: Lacks the butyl and chlorine substituents, making it less hydrophobic and less reactive in certain reactions.
4-Chloro-2,3-dihydrofuran: Similar structure but without the butyl group, affecting its physical and chemical properties.
5-Butyl-2,3-dihydrofuran:
Uniqueness: 5-Butyl-4-chloro-2,3-dihydrofuran is unique due to the presence of both butyl and chlorine substituents, which confer distinct physical and chemical properties. These substituents enhance its reactivity and make it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
50596-95-7 |
|---|---|
Fórmula molecular |
C8H13ClO |
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
5-butyl-4-chloro-2,3-dihydrofuran |
InChI |
InChI=1S/C8H13ClO/c1-2-3-4-8-7(9)5-6-10-8/h2-6H2,1H3 |
Clave InChI |
QOONAKOMAUZWLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(CCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
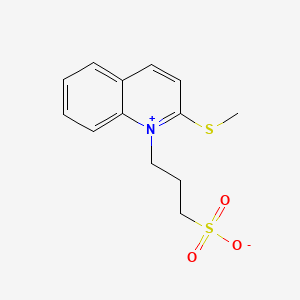
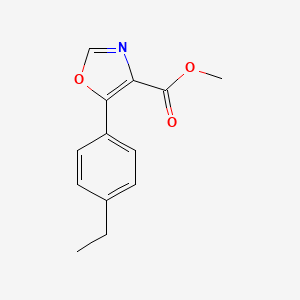
![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)
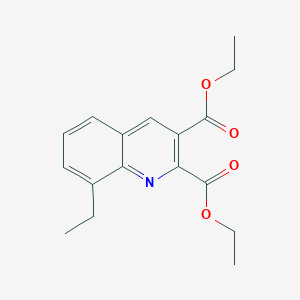
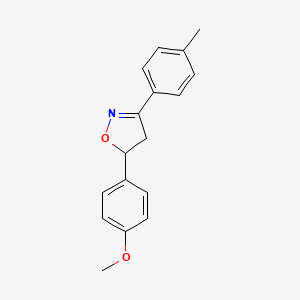
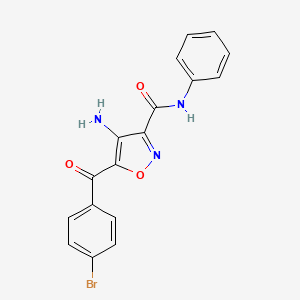
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
